JWH 398 N-(4-hydroxypentyl) metabolite

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

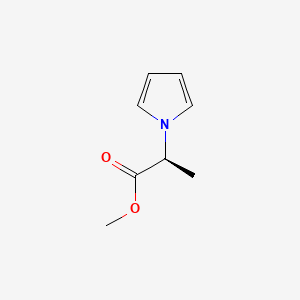

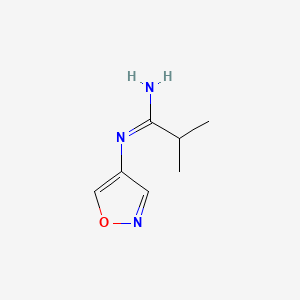

JWH 398 N-(4-hydroxypentyl) metabolite is an expected phase I metabolite of JWH 398 . JWH 398 is a synthetic cannabinoid (CB) that activates both central CB 1 and peripheral CB 2 receptors . It has been reported to be an adulterant of herbal products .

Molecular Structure Analysis

The molecular formula of JWH 398 N-(4-hydroxypentyl) metabolite is C24H22ClNO2 . The formal name is (4-chloro-1-naphthalenyl)[1- (4-hydroxypentyl)-1H-indol-3-yl]-methanone . The InChi Code is InChI=1S/C24H22ClNO2/c1-16 (27)7-6-14-26-15-21 (19-10-4-5-11-23 (19)26)24 (28)20-12-13-22 (25)18-9-3-2-8-17 (18)20/h2-5,8-13,15-16,27H,6-7,14H2,1H3 .Physical And Chemical Properties Analysis

The physical and chemical properties of JWH 398 N-(4-hydroxypentyl) metabolite include a molecular weight of 391.9 . Its solubility is 20 mg/ml in DMF, 25 mg/ml in DMSO, and 15 mg/ml in Ethanol .Scientific Research Applications

Metabolism and Detection : A study by Jang et al. (2014) explored the metabolism of AM-2201, a synthetic cannabinoid, and compared its metabolites with those of JWH-018. They found similarities in the metabolic profiles of these compounds in rats and humans, including the presence of N-5-hydroxylated and carboxylated metabolites. The study also suggests that the concentration ratio of the N-(5-hydroxypentyl) metabolite to the N-(4-hydroxypentyl) metabolite of JWH-018 may be used to differentiate between AM-2201 and JWH-018 abuse (Jang et al., 2014).

Pharmacodynamics and Pharmacokinetics : In a study by Carlier et al. (2018), the pharmacodynamic effects and pharmacokinetics of AM-2201, a related synthetic cannabinoid, were investigated in male rats. The study identified metabolites, including AM-2201 N-(4-hydroxypentyl), and provided insights into the pharmacokinetic properties of these synthetic cannabinoids, which may have implications for understanding the metabolism and effects of related compounds like JWH-398 (Carlier et al., 2018).

Toxicological Impact : Research by Couceiro et al. (2016) focused on the toxicological impact of JWH-018 and its N-(3-hydroxypentyl) metabolite on human cell lines. The study found that the JWH-018 metabolite, at certain concentrations, significantly decreased cell viability, indicating a higher toxicity compared to its parent drug. This research provides a basis for understanding the toxicological profile of JWH-018 metabolites, which could be relevant for similar metabolites like JWH 398 N-(4-hydroxypentyl) (Couceiro et al., 2016).

Urinary Metabolite Analysis : A study by Lovett et al. (2013) identified a predominant metabolite in urine specimens testing positive for naphthoylindole-based synthetic cannabinoids. They found a common metabolite that could potentially serve as a biomarker for the qualitative and quantitative analysis of these substances. While this study does not directly address JWH 398 N-(4-hydroxypentyl), it highlights the importance of identifying and understanding metabolites for forensic and toxicological purposes (Lovett et al., 2013).

properties

IUPAC Name |

(4-chloronaphthalen-1-yl)-[1-(4-hydroxypentyl)indol-3-yl]methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22ClNO2/c1-16(27)7-6-14-26-15-21(19-10-4-5-11-23(19)26)24(28)20-12-13-22(25)18-9-3-2-8-17(18)20/h2-5,8-13,15-16,27H,6-7,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDHNVFXZDOAZAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCN1C=C(C2=CC=CC=C21)C(=O)C3=CC=C(C4=CC=CC=C43)Cl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001017773 |

Source

|

| Record name | JWH-398 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

JWH 398 N-(4-hydroxypentyl) metabolite | |

CAS RN |

1537889-06-7 |

Source

|

| Record name | JWH-398 N-(4-hydroxypentyl) metabolite | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001017773 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

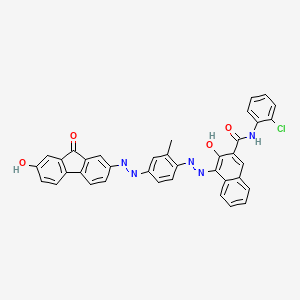

![Ethanaminium,2-[4-[[4-(aminosulfonyl)-2-nitrophenyl]amino]phenoxy]-n,n,n-trimethyl-](/img/structure/B570291.png)

![3-Ethyl-5H-furo[3,4-b]pyridin-7-one](/img/structure/B570309.png)